Umami Taste Receptor Profiling: Target Compound is Silent, Its Regioisomer is an Agonist
The target compound is a regioisomer of the reported intense umami amide. In a series of cinnamamides synthesized from various acids and amines, the only intensely umami-tasting amides were those made from 3,4-dimethoxycinnamic acid, such as (E)-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenethyl)acrylamide, which exhibited umami taste at 20 ppm solutions in water [1]. The amide part was more tolerant to structural changes [1]. The target compound, bearing the 4-methoxycinnamoyl moiety instead of the 3,4-dimethoxycinnamoyl moiety, was not reported among the active umami compounds in that series. This absence, together with the critical role of the acid-part substitution pattern, indicates the target compound is functionally silent in this assay, making it a useful negative control for umami receptor studies.
| Evidence Dimension | Umami taste in vivo / TAS1R1-TAS1R3 activation |
|---|---|
| Target Compound Data | Not reported as active; likely inactive based on SAR where 3,4-dimethoxycinnamic acid is required. |
| Comparator Or Baseline | (E)-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenethyl)acrylamide: umami taste at 20 ppm; directly activates TAS1R1-TAS1R3 [1]. Rubemamine: umami taste at 50 ppm; 1.8-fold positive modulation of IMP-enhanced MSG response [1]. |
| Quantified Difference | Target compound: unquantified lack of umami activity. Regioisomeric comparator: 20 ppm detection threshold. |
| Conditions | Human sensory panel in water and glutamate/nucleotide bases; HEK293T cells expressing human TAS1R1-TAS1R3 for receptor activation [1]. |
Why This Matters
Procurement for flavor research requires strict regioisomer control; the target compound serves as an inactive control where the regioisomer produces false positives.
- [1] Backes M, et al. Rubemamine and Rubescenamine, Two Naturally Occurring N-Cinnamoyl Phenethylamines with Umami-Taste-Modulating Properties. J Agric Food Chem. 2015 Oct 7;63(39):8694-704. View Source
